1-(Dimethylamino)pyridine-4(1H)-thione
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Overview
Description
1-(Dimethylamino)pyridine-4(1H)-thione is a derivative of pyridine, characterized by the presence of a dimethylamino group and a thione group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Dimethylamino)pyridine-4(1H)-thione can be synthesized through a multi-step process starting from pyridine. The general synthetic route involves the following steps:
Oxidation of Pyridine: Pyridine is first oxidized to form 4-pyridylpyridinium cation.
Reaction with Dimethylamine: The 4-pyridylpyridinium cation is then reacted with dimethylamine to form 1-(Dimethylamino)pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)pyridine-4(1H)-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Dimethylamino)pyridine-4(1H)-thione has a wide range of applications in scientific research:
Organic Synthesis: It is used as a catalyst in various organic transformations, including esterifications, acylations, and the Baylis-Hillman reaction.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(Dimethylamino)pyridine-4(1H)-thione involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, facilitating various chemical reactions. In esterification reactions, for example, the compound forms an ion pair with the acylating agent, which then reacts with the nucleophile (e.g., alcohol) to form the ester product .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)pyridine: A closely related compound with similar catalytic properties but lacking the thione group.
1-(Dimethylamino)pyridine-4(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
Uniqueness
1-(Dimethylamino)pyridine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The thione group can participate in unique redox reactions and interactions with metal ions, making it valuable in various research fields.
Properties
CAS No. |
134368-08-4 |
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Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
1-(dimethylamino)pyridine-4-thione |
InChI |
InChI=1S/C7H10N2S/c1-8(2)9-5-3-7(10)4-6-9/h3-6H,1-2H3 |
InChI Key |
DYEUQWKNXKDDIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C=CC(=S)C=C1 |
Origin of Product |
United States |
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